molecular formula C23H25N3O2 B12616723 (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone CAS No. 917957-25-6

(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone

Cat. No.: B12616723
CAS No.: 917957-25-6
M. Wt: 375.5 g/mol
InChI Key: ZSYMQWFFNGCWPV-FQEVSTJZSA-N
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Description

(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone is a complex organic compound featuring a unique combination of azetidine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone involves several key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can be performed on the azetidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone is studied for its potential as an enzyme inhibitor or receptor modulator .

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role as an antimitotic agent .

Industry

In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone apart is its unique combination of azetidine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

917957-25-6

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

azetidin-1-yl-[(8S)-2,3-dimethyl-8-(2-methylphenyl)-7,8-dihydro-6H-pyrano[2,3-e]benzimidazol-5-yl]methanone

InChI

InChI=1S/C23H25N3O2/c1-14-7-4-5-8-16(14)20-10-9-17-18(23(27)26-11-6-12-26)13-19-21(22(17)28-20)24-15(2)25(19)3/h4-5,7-8,13,20H,6,9-12H2,1-3H3/t20-/m0/s1

InChI Key

ZSYMQWFFNGCWPV-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CCC3=C(O2)C4=C(C=C3C(=O)N5CCC5)N(C(=N4)C)C

Canonical SMILES

CC1=CC=CC=C1C2CCC3=C(O2)C4=C(C=C3C(=O)N5CCC5)N(C(=N4)C)C

Origin of Product

United States

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